molecular formula C20H27F3N6O B4523880 N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B4523880
M. Wt: 424.5 g/mol
InChI Key: DYQITVRTDMJFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a triazolopyridazine derivative characterized by:

  • Core structure: A [1,2,4]triazolo[4,3-b]pyridazine moiety substituted with a trifluoromethyl group at position 2.
  • Piperidine-4-carboxamide: A piperidine ring linked to the triazolopyridazine core at position 6, with a carboxamide group at position 3.

The trifluoromethyl group contributes to metabolic stability and electronic effects, while the piperidine-carboxamide moiety facilitates interactions with biological targets such as bromodomains or kinases .

Properties

IUPAC Name

N-cyclooctyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N6O/c21-20(22,23)19-26-25-16-8-9-17(27-29(16)19)28-12-10-14(11-13-28)18(30)24-15-6-4-2-1-3-5-7-15/h8-9,14-15H,1-7,10-13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQITVRTDMJFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core This core can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the piperidine ring with the triazolopyridazine core, often using amide bond formation techniques .

Chemical Reactions Analysis

N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has shown promise in various scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets in the body.

    Pharmacology: The compound’s unique structure allows it to modulate biological pathways, making it a candidate for drug development.

    Biological Research: It is used as a tool compound to study the effects of triazolopyridazine derivatives on cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Key Differentiators
Target Compound [1,2,4]triazolo[4,3-b]pyridazine - 3-CF₃
- N-cyclooctyl
- Piperidine-4-carboxamide
Bromodomain inhibition (inferred) Bulky cyclooctyl group enhances lipophilicity and binding pocket occupancy
N-cyclopentyl analog () [1,2,4]triazolo[4,3-b]pyridazine - N-cyclopentyl
- Piperidine-4-carboxamide
Kinase inhibition Smaller cyclopentyl group reduces steric hindrance, potentially lowering target affinity compared to cyclooctyl
N-cyclopropyl analog () [1,2,4]triazolo[4,3-b]pyridazine - N-cyclopropyl
- Piperidine-4-carboxamide
Antimicrobial activity High ring strain in cyclopropyl may limit stability but improve reactivity
SGX523 () [1,2,4]triazolo[4,3-b]pyridazine - Methyl/phenyl groups MET kinase inhibition Lacks carboxamide moiety; simpler structure reduces specificity
4-(piperazine) analog () [1,2,4]triazolo[4,3-b]pyridazine - Piperazine-carboxamide
- 2-(trifluoromethyl)phenyl
α-Glucosidase/BRD4 inhibition Piperazine ring increases solubility but reduces rigidity compared to piperidine
N-(4-fluorophenyl) analog () [1,2,4]triazolo[4,3-b]pyridazine - 3-CF₃
- N-(4-fluorophenyl)
- Piperidine-3-carboxamide
Antimicrobial activity Carboxamide at piperidine-3 position alters binding orientation

Key Findings from Comparative Analysis

A. Impact of Substituents on Target Affinity
  • The trifluoromethyl group at position 3 (shared with , and 19 analogs) enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets in targets like bromodomains .
  • N-cyclooctyl vs. Smaller Cycloalkyl Groups :
    • The cyclooctyl group’s size and flexibility may allow deeper penetration into binding pockets compared to cyclopentyl or cyclopropyl analogs, as seen in kinase inhibitors .
    • However, excessive lipophilicity from cyclooctyl could reduce aqueous solubility, necessitating formulation optimization .
B. Role of Carboxamide Position
  • Piperidine-4-carboxamide (target compound) vs.

Biological Activity

N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound belonging to the class of triazolopyridazines. Its structure features a trifluoromethyl group and a cyclooctyl substituent, which contribute to its unique chemical properties and biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C20_{20}H27_{27}F3_{3}N6_{6}O
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 1144499-85-3

This compound exhibits significant biological activity primarily through its ability to inhibit various enzymes and receptors. The trifluoromethyl group enhances both the binding affinity and metabolic stability of the compound, making it a promising candidate for drug development. Research indicates that it may act as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in tumorigenesis.

In Vitro Studies

A study focused on triazolo-pyridazine derivatives demonstrated that compounds similar to N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine showed moderate cytotoxicity against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50_{50} (μM)
12eA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound could significantly inhibit cell proliferation and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has been reported to exhibit micromolar inhibitory concentrations against specific biological targets, particularly bromodomains involved in epigenetic regulation. The mechanism involves binding to active sites on target proteins, modulating their function effectively .

Pharmacological Implications

The biological activity of this compound suggests potential applications in medicinal chemistry for treating cancers associated with c-Met overexpression. The compound's structural features enhance its lipophilicity and metabolic stability, which are advantageous in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide, and what methodological challenges are encountered?

  • Answer : Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution using reagents like trifluoromethyl iodide in dichloromethane .
  • Step 3 : Coupling the piperidine-carboxamide moiety via amide bond formation, often requiring carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Challenges : Low yields in trifluoromethylation (~40-50%) and regioselectivity issues during cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyridazine ring and piperidine substitution .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., ESI+ mode, resolving power >30,000) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for the cyclooctyl group .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Answer : Analogous triazolopyridazine derivatives exhibit:

  • Anticancer activity : IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via kinase inhibition .
  • Antimicrobial effects : MIC of 2 µg/mL against Staphylococcus aureus .
  • Neuroprotective potential : Activation of Nrf2 pathways in neuronal cells (EC₅₀ ~5 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Answer :

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

  • Structural comparisons : Analyze analogs (see Table 1) to identify critical substituents (e.g., trifluoromethyl vs. chloro groups) affecting potency .

  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in SAR .

    Table 1 : Comparison of Key Structural Analogs and Activities

    CompoundStructural FeatureBiological ActivitySAR Insight
    Analog A Trifluoromethyl-triazoloAnticancer (IC₅₀ = 8 µM)CF₃ enhances lipophilicity and target binding
    Analog B Chloro-methoxyphenylAnti-inflammatory (IC₅₀ = 12 µM)Electron-withdrawing groups reduce off-target effects
    Analog C Cyclobutyl-triazoloNeuroprotective (EC₅₀ = 5 µM)Bulky substituents improve blood-brain barrier penetration

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., piperidine C-H) to reduce CYP450-mediated degradation .
  • Bioavailability testing : Pharmacokinetic profiling in rodent models with LC-MS/MS quantification (LOQ = 1 ng/mL) .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Answer :

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway analysis : RNA-seq profiling of treated cells to identify dysregulated pathways (e.g., MAPK, PI3K-AKT) .
  • Crystallography : Co-crystallize the compound with putative targets (e.g., kinases) to map binding interactions .

Q. What methodologies address stability issues in long-term storage?

  • Answer :

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor via HPLC .
  • Lyophilization : Stabilize as a lyophilized powder under argon atmosphere (-20°C) .

Methodological Notes

  • Data conflicts : Cross-referenced multiple studies (e.g., vs. 7) to ensure consistency.
  • Advanced tools : Recommended techniques (SPR, HRMS, X-ray) are standard in high-impact journals (e.g., J. Med. Chem.).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.